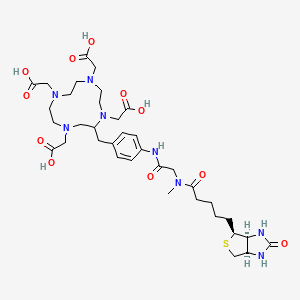
N-(4-(hydroxymethyl)-2,6-dimethylphenyl)-5-(3-methylthiophen-2-yl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CYM50374 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. general synthetic methods for similar compounds involve the use of organic solvents, catalysts, and specific reaction conditions to achieve the desired product .
Industrial Production Methods
Industrial production of CYM50374 would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes the use of high-efficiency reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
CYM50374 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various functionalized analogs .
Scientific Research Applications
CYM50374 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the sphingosine-1-phosphate receptor 4 (S1P4) signaling pathway
Biology: Employed in cellular assays to investigate the role of S1P4 in various biological processes
Medicine: Potential therapeutic applications in diseases where S1P4 is implicated, such as cancer and immune disorders
Industry: Utilized in the development of new drugs and therapeutic agents targeting S1P4
Mechanism of Action
CYM50374 exerts its effects by antagonizing the sphingosine-1-phosphate receptor 4 (S1P4). This receptor is involved in various cellular processes, including cell proliferation, migration, and survival. By inhibiting S1P4, CYM50374 can modulate these processes, making it a valuable tool for studying the underlying mechanisms of diseases .
Comparison with Similar Compounds
Similar Compounds
CYM5442: Another S1P4 antagonist with similar properties but different potency and selectivity.
CYM50260: A structurally related compound with distinct biological activities.
Uniqueness of CYM50374
CYM50374 is unique due to its high potency and selectivity for S1P4, making it a preferred choice for research applications targeting this receptor .
Properties
Molecular Formula |
C19H19NO3S |
|---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
N-[4-(hydroxymethyl)-2,6-dimethylphenyl]-5-(3-methylthiophen-2-yl)furan-2-carboxamide |
InChI |
InChI=1S/C19H19NO3S/c1-11-6-7-24-18(11)15-4-5-16(23-15)19(22)20-17-12(2)8-14(10-21)9-13(17)3/h4-9,21H,10H2,1-3H3,(H,20,22) |
InChI Key |
WZURXOGFFAAWHL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)C2=CC=C(O2)C(=O)NC3=C(C=C(C=C3C)CO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


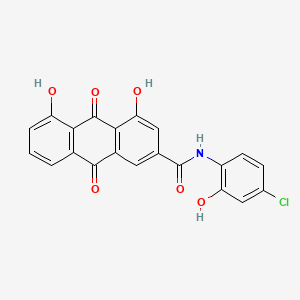
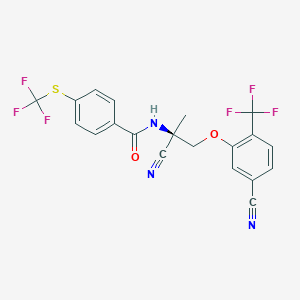
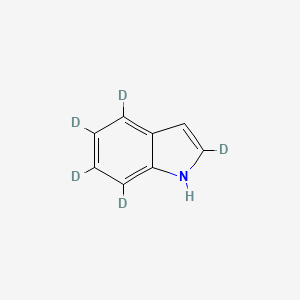
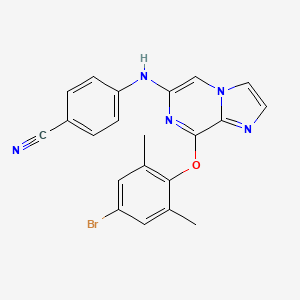
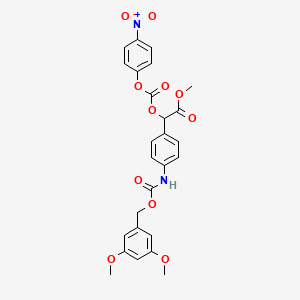

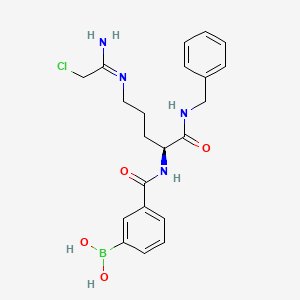
![(2S,3S)-2-[[(2S)-2-(15N)azanyl-4-(113C)methyl(1,2,3,4,5-13C5)pentanoyl]amino]-3-methylpentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12374931.png)
![methyl (2S,3S,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B12374938.png)

![5-Chlorothiophene-2-carboxylic acid N-[(S)-2-[[[2-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl]amino]-3-(4-methylpiperazin-1-yl)-3-oxopropyl]amide](/img/structure/B12374944.png)

![(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]-N-[(2R)-1-amino-1-oxopropan-2-yl]pyrrolidine-2-carboxamide](/img/structure/B12374951.png)
